Fascaplysin

Description

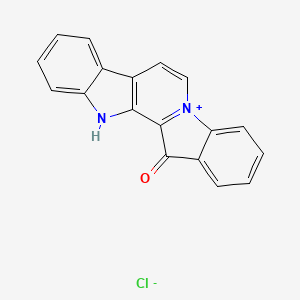

Fascaplysin is a marine-derived alkaloid first isolated from the sponge Fascaplysinopsis spp. in 1986. Its structure comprises a planar β-carboline core fused with an indole ring, forming a pentacyclic aromatic system. This compound exhibits diverse biological activities, including antitumor, antibacterial, and anti-angiogenic properties. Its primary mechanisms of action include:

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaen-20-one;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N2O.ClH/c21-18-13-6-2-4-8-15(13)20-10-9-12-11-5-1-3-7-14(11)19-16(12)17(18)20;/h1-10H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUOOJVYZQILBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C4=[N+](C=C3)C5=CC=CC=C5C4=O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114719-57-2 | |

| Record name | Fascaplysin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114719-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fascaplysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114719572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Scientific Research Applications

Anticancer Activity

Fascaplysin has demonstrated significant anticancer properties across a variety of cancer cell lines. Its mechanisms include inducing apoptosis and ferroptosis, inhibiting cell migration, and modulating key signaling pathways.

Case Studies

- Small Cell Lung Cancer (SCLC) : In vitro studies indicated that this compound exhibited high cytotoxicity against SCLC cell lines, leading to significant tumor growth inhibition in murine models. Treatment resulted in reduced expression of proliferating cell nuclear antigen (PCNA), indicating effective cytostasis .

- Non-Small Cell Lung Cancer (NSCLC) : this compound not only induced apoptosis but also enhanced anti-PD-1 therapy efficacy in NSCLC models. The compound's ability to regulate the Wnt/β-catenin signaling pathway further underscores its potential as a therapeutic agent against this type of cancer .

Other Therapeutic Applications

Beyond its anticancer properties, this compound has shown promise in other medical fields:

- Neurodegenerative Diseases : this compound has been identified as a potent inhibitor of acetylcholinesterase, an enzyme linked to Alzheimer's disease pathology. It demonstrated non-competitive inhibition with selectivity for acetylcholinesterase over butyrylcholinesterase, suggesting potential for development as an anti-Alzheimer agent .

- Combination Therapies : Research indicates that this compound can enhance the effects of other chemotherapeutics when used in combination, suggesting its role in multi-drug regimens for improved therapeutic outcomes .

Summary Table of this compound Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Fascaplysin derivatives and structurally related compounds have been synthesized to optimize selectivity, reduce toxicity, and enhance pharmacokinetic properties. Below is a detailed comparison:

Table 1: Key this compound Derivatives and Their Properties

Key Findings from Comparative Studies

Position-Specific Activity :

- The C-9 phenyl substitution in 9-phenylthis compound enhances antibacterial activity against MRSA by 10-fold compared to this compound, but positional isomers (C-7 or C-8 phenyl) lose potency . This highlights the critical role of substituent placement in target binding.

- Bromination at C-3 and C-10 (3,10-dibromothis compound) reduces cytotoxicity while retaining antitumor activity through E2F1 activation and ROS induction .

Mechanistic Divergence: 6-/7-tert-butylthis compound reduces DNA intercalation by 7-fold but maintains cytotoxicity, suggesting alternative targets like kinases or stress-response pathways . Non-planar derivatives (e.g., tetrahydro-β-carbolines) decouple CDK4 inhibition from DNA damage, lowering toxicity while preserving antitumor effects (e.g., compound a7 with IC₅₀ = 2.91 μM in HeLa cells) .

Pathway Modulation :

- This compound and 7-chloro-fascaplysin both inhibit the PI3K/Akt/mTOR axis but differ in downstream effects; the latter specifically downregulates HIF-1α and MMP-9 in breast cancer .

- 4-Chlorothis compound ’s cytotoxicity is reversible by VEGF neutralization, linking its activity to angiogenesis pathways .

In Vitro vs. In Vivo Discrepancies :

- Despite superior in vitro antibacterial activity, 9-phenylthis compound showed comparable in vivo ED₅₀ to this compound, likely due to pharmacokinetic limitations .

Table 2: Selectivity and Toxicity Profiles

*SI = Normal cell IC₅₀ / Tumor cell IC₅₀

Q & A

Q. What experimental approaches are used to determine Fascaplysin’s cytotoxic effects on cancer cells?

Researchers employ the CCK-8 assay to calculate IC50 values (e.g., 2.923 µM for A549 NSCLC cells) and colony formation assays to assess proliferation inhibition . Flow cytometry with Annexin V/PI staining quantifies apoptosis induction, while cell cycle analysis identifies G0/G1 phase arrest via cyclin-dependent kinase (CDK) inhibition . These methods are complemented by Western blotting to evaluate apoptosis-related proteins (e.g., Bax/Bcl-2 ratio) .

Q. How do researchers validate this compound’s selectivity for CDK4 over other kinases?

Kinase inhibition assays using recombinant CDK4/cyclin D1 and CDK2/cyclin E complexes reveal IC50 values (e.g., 0.4 µM for CDK4 vs. 500 µM for CDK2). Molecular docking and free energy perturbation calculations further confirm selectivity, highlighting the role of this compound’s cationic structure in binding CDK4’s ATP pocket .

Q. What in vivo models are utilized to test this compound’s antitumor efficacy?

The ICR mouse S180 sarcoma model demonstrates dose-dependent tumor suppression (52% inhibition at high doses) with histopathological analysis of liver/kidney safety . For NSCLC, syngeneic mouse models evaluate this compound’s synergy with anti-PD-1 therapy, measuring tumor volume reduction and immune cell infiltration (e.g., CD8+ T cells) via flow cytometry .

Q. How is this compound’s impact on epithelial-mesenchymal transition (EMT) assessed?

Transwell migration assays quantify cell invasion suppression, while immunoblotting detects EMT markers (e.g., N-cadherin downregulation, E-cadherin upregulation). Immunofluorescence validates protein localization changes, linking this compound to Wnt/β-catenin pathway modulation .

Advanced Research Questions

Q. What methodologies confirm this compound’s induction of ferroptosis in NSCLC cells?

Intracellular Fe²⁺ and lipid ROS levels are measured via fluorescent probes (e.g., C11-BODIPY). Iron chelators (e.g., DFO) rescue cell death, confirming iron dependency. Western blotting evaluates ferroptosis markers (GPX4, SLC7A11) and endoplasmic reticulum stress proteins (e.g., CHOP), while transmission electron microscopy identifies mitochondrial shrinkage .

Q. How do computational models explain this compound’s CDK4 selectivity?

Molecular dynamics simulations compare binding poses of this compound in CDK4 vs. CDK2. Free energy calculations reveal stronger interactions with CDK4’s Lys35 and Asp97 residues due to electrostatic complementarity. Charge derivatization studies (neutral vs. cationic forms) further validate the role of positive charge in selectivity .

Q. What strategies address this compound’s dual induction of apoptosis and ferroptosis?

Co-treatment with inhibitors (Z-VAD for apoptosis, DFO for ferroptosis) identifies dominant death pathways via CCK-8 assays. Mitochondrial membrane potential (ΔΨm) is assessed using JC-1 dye, while caspase-3 activation and Bcl-2/Bax ratios differentiate apoptotic mechanisms .

Q. How are this compound derivatives optimized for reduced toxicity and enhanced efficacy?

Structure-activity relationship (SAR) studies modify the core scaffold with halogen substitutions (e.g., 3-bromo-, 7-phenyl-fascaplysin), improving glioma cell inhibition (IC50 < 0.005 µM). Toxicity profiling in non-cancerous cells and pharmacokinetic studies in murine models guide derivative selection .

Q. What approaches evaluate this compound’s immunomodulatory effects via PD-L1 upregulation?

Flow cytometry quantifies PD-L1 expression in treated NSCLC cells. In vivo, combination therapy with anti-PD-1 antibodies is tested in syngeneic models, with tumor RNA-seq analyzing interferon-γ (IFN-γ) pathway activation and immune cell recruitment .

Q. How do researchers resolve contradictions in this compound’s pro-survival vs. pro-death roles?

Dose- and time-dependent studies differentiate cytostatic (low doses, G1 arrest) vs. cytotoxic (high doses, apoptosis/ferroptosis) effects. RNA interference (e.g., siRNA against p8) identifies cytoprotective autophagy mechanisms in vascular endothelial cells, contextualizing cell-type-specific responses .

Methodological Considerations

- Data Contradictions : Conflicting results on autophagy (protective vs. lethal) are addressed by cell-type-specific assays (e.g., leukemia HL-60 vs. NSCLC A549) and time-lapsed ROS measurements .

- Experimental Design : For in vivo studies, sample sizes are calculated using power analysis to ensure statistical significance (e.g., n ≥ 6 mice/group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.